![molecular formula C22H16N2O3 B2355424 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide CAS No. 683235-84-9](/img/structure/B2355424.png)
4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide
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Overview
Description
4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound that belongs to the class of isoindolinone derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Patel & Dhameliya (2010) investigated derivatives of 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, revealing promising antibacterial and antifungal activities. This suggests potential applications in developing antimicrobial agents.
Corrosion Inhibition
Research by Aouine et al. (2011) focused on the synthesis of benzamide derivatives, including this compound, for their application in inhibiting corrosion of mild steel in acidic media. This points to its utility in industrial corrosion protection.
Crystal Structure and Spectroscopy
Bülbül et al. (2015) conducted a study on the crystal structure, spectroscopy, and computational analysis of N-(1,3-dioxoisoindolin-2yl)benzamide (Bülbül et al., 2015). Their findings contribute to understanding the molecular structure and properties of such compounds.
Antiepileptic Activity
Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, showing significant antiepileptic activity in animal models (Asadollahi et al., 2019). This demonstrates its potential in developing novel antiepileptic drugs.
HIV Integrase Inhibition
A study by Wadhwa et al. (2019) explored the use of 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues as HIV integrase strand transfer inhibitors, contributing to HIV therapy research.
Optically Active Polyamides
Faghihi et al. (2010) synthesized a class of optically active polyamides with 4-nitro-1,3-dioxoisoindolin-2-yl pendent groups, indicating applications in materials science (Faghihi et al., 2010).
Radical Scavenging Activity
Milovanović et al. (2020) reported the green synthesis of benzamide-dioxoisoindoline derivatives, assessing their radical scavenging activity. This points to their potential use in antioxidative therapies (Milovanović et al., 2020).
Liquid Crystal Vertical Alignment
Xia et al. (2013) synthesized functional diamines including phthalimide rings for use in liquid crystal alignment, emphasizing the material applications of such compounds (Xia et al., 2013).
Anti-Inflammatory Agents
Nikalje et al. (2015) synthesized and evaluated thiazolidin-5-yl acetic acid derivatives as anti-inflammatory agents, showcasing the therapeutic potential of these compounds (Nikalje et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that the compound might interact with its targets, potentially interfering with cellular dna damage repair mechanisms . This interaction could lead to changes in the cellular environment, affecting the function of the targeted cells.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets could lead to changes in these pathways, resulting in downstream effects that contribute to its overall biological activity.
Result of Action
It is suggested that the compound might have potential therapeutic effects due to its interaction with its targets .
properties
IUPAC Name |
4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDLNUBEEFIDPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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